Cas no 2703773-07-1 (2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine)

2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine structure
2703773-07-1 structure
商品名:2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
CAS番号:2703773-07-1
MF:C15H14ClN3
メガワット:271.744761943817
MDL:MFCD34550627
CID:5628753
PubChem ID:165942278

2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
    • EN300-28304858
    • 2703773-07-1
    • 2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
    • MDL: MFCD34550627
    • インチ: 1S/C15H14ClN3/c16-12-3-1-2-10(8-12)11-4-5-13-14(9-11)19-15(18-13)6-7-17/h1-5,8-9H,6-7,17H2,(H,18,19)
    • InChIKey: JQJDAHOOLRAKHM-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)C1C=CC2=C(C=1)NC(CCN)=N2

計算された属性

  • せいみつぶんしりょう: 271.0876252g/mol
  • どういたいしつりょう: 271.0876252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 54.7Ų

2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28304858-0.05g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1 95.0%
0.05g
$1140.0 2025-03-19
Enamine
EN300-28304858-10.0g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1 95.0%
10.0g
$5837.0 2025-03-19
Enamine
EN300-28304858-0.25g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1 95.0%
0.25g
$1249.0 2025-03-19
Enamine
EN300-28304858-1.0g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1 95.0%
1.0g
$1357.0 2025-03-19
Enamine
EN300-28304858-2.5g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1 95.0%
2.5g
$2660.0 2025-03-19
Enamine
EN300-28304858-5.0g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1 95.0%
5.0g
$3935.0 2025-03-19
Enamine
EN300-28304858-10g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1
10g
$5837.0 2023-09-07
Enamine
EN300-28304858-0.1g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1 95.0%
0.1g
$1195.0 2025-03-19
Enamine
EN300-28304858-0.5g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1 95.0%
0.5g
$1302.0 2025-03-19
Enamine
EN300-28304858-5g
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
2703773-07-1
5g
$3935.0 2023-09-07

2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine 関連文献

2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amineに関する追加情報

Introduction to Compound with CAS No 2703773-07-1 and Product Name: 2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine

The compound identified by the CAS number 2703773-07-1 and the product name 2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of a benzodiazole core and an amine functional group in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery.

Recent studies in medicinal chemistry have highlighted the importance of benzodiazole derivatives in the development of therapeutic agents. These compounds are known for their ability to modulate various biological pathways, including neurotransmitter systems and inflammatory responses. The specific substitution pattern in 2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine, particularly the 3-chlorophenyl moiety, is believed to enhance its binding affinity to certain receptors, thereby influencing its pharmacological profile.

The amine group at the 1-position of the benzodiazole ring is another critical feature that contributes to the compound's reactivity and potential interactions with biological targets. This group can participate in hydrogen bonding, which is essential for the compound's binding to proteins and other biomolecules. The structural flexibility offered by this amine moiety also allows for further derivatization, enabling chemists to fine-tune the properties of the compound for specific applications.

In the context of contemporary pharmaceutical research, compounds like 2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine are being explored for their potential in treating a variety of diseases. For instance, benzodiazole derivatives have shown promise in managing neurological disorders such as anxiety and epilepsy. The unique structural features of this compound may make it particularly effective in modulating neurotransmitter activity, which is a key mechanism in these conditions.

Moreover, the 3-chlorophenyl substituent is known to enhance lipophilicity, which can improve membrane permeability and thus oral bioavailability. This property is crucial for pharmaceutical compounds, as it ensures that the drug reaches its target site in sufficient concentrations to be effective. Additionally, the presence of chlorine atoms often increases metabolic stability, reducing the rate at which the compound is broken down by enzymes in the body.

Recent advances in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of compounds like 2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine with greater accuracy. These simulations help in designing molecular structures that are more likely to interact effectively with biological targets. By leveraging these computational tools, scientists can accelerate the drug discovery process and identify promising candidates for further experimental validation.

The synthesis of 2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine involves a series of well-established organic reactions that highlight its accessibility for further modifications. The benzodiazole core can be synthesized through condensation reactions between appropriate precursors, while the amine group can be introduced via nucleophilic substitution or reduction techniques. These synthetic pathways are well-documented and allow for scalability, making it feasible to produce larger quantities of the compound for research purposes.

In conclusion, 2-5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential biological activities. The combination of a benzodiazole core and an amine group, along with the presence of a 3-chlorophenyl substituent, positions this compound as a promising candidate for further investigation in drug discovery. As research continues to uncover new therapeutic applications for benzodiazole derivatives, compounds like this one are likely to play a crucial role in developing novel treatments for various diseases.

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